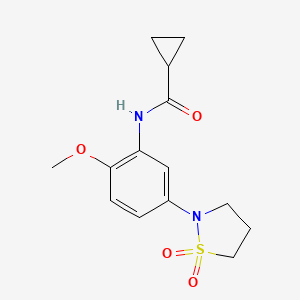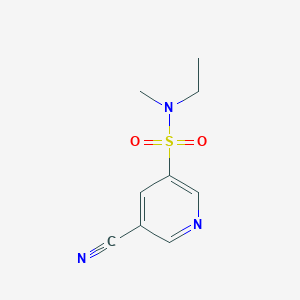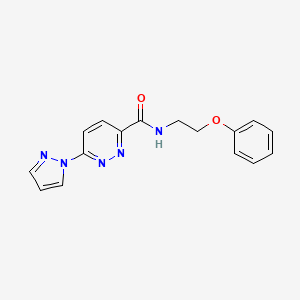
2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that likely contains a benzamide core structure with additional functional groups that provide specific chemical properties. The presence of difluoro substituents on the benzamide ring suggests enhanced electronic properties, while the tosyl-tetrahydroquinolinyl moiety indicates a complex molecular architecture that could be relevant in various chemical reactions or as a potential pharmacophore.
Synthesis Analysis
The synthesis of related benzamide compounds has been explored in recent studies. For instance, a highly mono-selective ortho-trifluoromethylation of benzamides has been achieved using Cu-promoted C-H activations, employing an 8-aminoquinoline group as a directing group and Togni reagent II as the CF3 source . This method demonstrates the potential for introducing fluorinated groups into the benzamide structure, which could be applicable to the synthesis of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide by modifying the directing group or the fluorination reagent.
Molecular Structure Analysis
The molecular structure of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would be characterized by the presence of electron-withdrawing fluorine atoms at the ortho positions of the benzamide ring, which could affect the electron density and reactivity of the molecule. The tosyl group attached to the tetrahydroquinoline ring would add steric bulk and could influence the molecule's conformation and its interactions with other molecules or biological targets.
Chemical Reactions Analysis
While the provided data does not directly discuss the chemical reactions of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, it can be inferred from related research that such a molecule could participate in various chemical transformations. For example, the visible-light-induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones suggest that similar photochemical processes could be applicable to the synthesis or modification of the compound , potentially leading to the formation of CF2H/CF3-containing derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would be influenced by its molecular structure. The difluoro groups would likely increase the compound's lipophilicity and could affect its boiling and melting points. The presence of the tosyl group could enhance the molecule's acidity and reactivity due to its electron-withdrawing nature. The overall properties would be crucial for determining the compound's suitability in various applications, such as medicinal chemistry or as an intermediate in organic synthesis.
科学的研究の応用
Synthesis and Applications in Heterocyclic Chemistry
Research has demonstrated the synthesis of fluorinated heterocycles, highlighting their significant role in pharmaceutical and agrochemical industries. For instance, fluorinated heterocycles have been synthesized via rhodium(III)-catalyzed C-H activation, showcasing the synthetic potential of such protocols for creating diverse and functionally rich molecules (Wu et al., 2017).
Imaging Applications
Fluorine-18-labeled benzamide analogs have been synthesized for imaging sigma2 receptor status in solid tumors using positron emission tomography (PET), underscoring the relevance of fluorinated compounds in diagnostic imaging (Tu et al., 2007).
Catalysis and Organic Synthesis
Research on visible-light-induced and copper-promoted perfluoroalkylation of benzamides has provided straightforward methods for synthesizing ortho-perfluoroalkyl-substituted benzoic acid derivatives, demonstrating the utility of fluorinated compounds in catalytic processes (Chen et al., 2016).
Drug Discovery
Studies have explored the synthesis and antibacterial activity of fluorinated quinoline derivatives, suggesting the potential of such compounds in developing new therapeutic agents (Sheu et al., 1998).
作用機序
- It likely affects multiple pathways, potentially including:
Mode of Action
特性
IUPAC Name |
2,6-difluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O3S/c1-15-7-11-18(12-8-15)31(29,30)27-13-3-4-16-9-10-17(14-21(16)27)26-23(28)22-19(24)5-2-6-20(22)25/h2,5-12,14H,3-4,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGYCOWEIZCZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(indolin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3007085.png)




![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)
![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)
![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)
![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)


